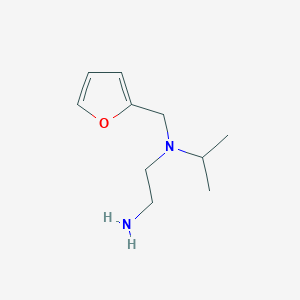

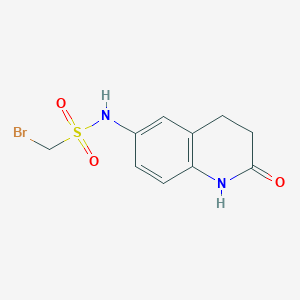

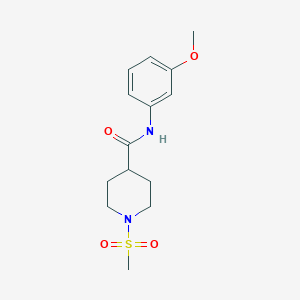

N*1*-Furan-2-ylmethyl-N*1*-isopropyl-ethane-1,2-diamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N1-Furan-2-ylmethyl-N1-isopropyl-ethane-1,2-diamine” is a chemical compound with the CAS number 1181600-76-9 . It is available for purchase from various manufacturers .

Physical And Chemical Properties Analysis

The physical and chemical properties of “N1-Furan-2-ylmethyl-N1-isopropyl-ethane-1,2-diamine” such as its melting point, boiling point, density, molecular formula, and molecular weight can be found on various chemical databases .Scientific Research Applications

Corrosion Inhibition

N1-Furan-2-ylmethyl-N1-isopropyl-ethane-1,2-diamine derivatives are utilized as corrosion inhibitors, showing high efficiency in preventing metal corrosion. They demonstrate spontaneous adsorption on metal surfaces, following Langmuir adsorption isotherm. This efficacy is evident in their application on carbon steel in acidic environments, where they form a protective layer on the steel surface, replacing water molecules and thus inhibiting corrosion. The adsorption behavior and corrosion inhibition mechanism of these compounds on steel surfaces have been extensively studied using electrochemical measurements, weight loss measurements, and advanced techniques like density functional theory (DFT) and molecular dynamics (MD) simulations (Chen et al., 2021) (Xiao, 2017) (Saha et al., 2018).

Biofuel Production

The compound plays a pivotal role in the sustainable production of biofuels. It's involved in the hydrogen-transfer conversion of furfural to levulinate esters, which are potential biofuel feedstocks. This process utilizes bifunctional catalysts for hydrogen-transfer hydrogenation and acid-catalyzed alcoholysis, highlighting a sustainable approach to biofuel production by avoiding dangerous hydrogen gas and reducing process and environmental costs (Chen et al., 2016).

Future Directions

While specific future directions for “N1-Furan-2-ylmethyl-N1-isopropyl-ethane-1,2-diamine” are not available, it’s worth noting that imidazole and benzimidazole rings, which are similar to the furan ring in the compound, are widely explored and utilized by the pharmaceutical industry for drug discovery . These compounds exhibit a broad spectrum of bioactivities and bind to a variety of therapeutic targets due to their special structural features and electron-rich environment .

properties

IUPAC Name |

N'-(furan-2-ylmethyl)-N'-propan-2-ylethane-1,2-diamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O/c1-9(2)12(6-5-11)8-10-4-3-7-13-10/h3-4,7,9H,5-6,8,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWHOQXSGBXAMNE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CCN)CC1=CC=CO1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 2-{[3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate](/img/structure/B2478070.png)

![1-[[(9-Methylpurin-6-yl)amino]methyl]cyclohex-2-en-1-ol](/img/structure/B2478072.png)

![5-((3-Bromophenyl)(piperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2478076.png)

![8-(4-Chlorophenyl)-5-[(2-fluorophenyl)methyl]-1,3-dimethylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2478079.png)

![(2Z)-2-(Furan-2-ylmethylidene)-8-(pyridin-2-ylmethyl)-7,9-dihydrofuro[2,3-f][1,3]benzoxazin-3-one;propan-2-ol](/img/structure/B2478084.png)

![(2,2-Difluoro-5-azaspiro[2.5]octan-5-yl)-[4-(trifluoromethyl)phenyl]methanone](/img/structure/B2478087.png)